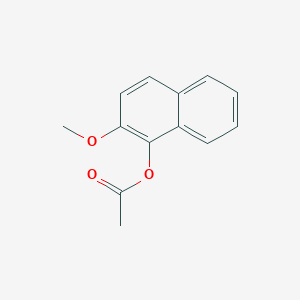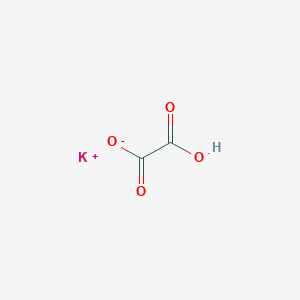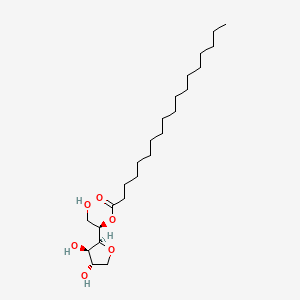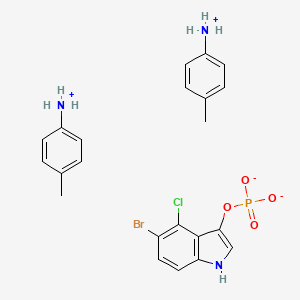
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt is a useful research compound. Its molecular formula is C22H24BrClN3O4P and its molecular weight is 540.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemiluminescent Enzyme Immunoassays : BCIP is used in chemiluminescent (CL) assays of alkaline phosphatase (ALP) due to its ability to produce hydrogen peroxide upon enzymatic hydrolysis. This method has applications in enzyme immunoassays (EIA) and DNA assays, offering a sensitive alternative to radioisotope detection methods (Ikegami, Arakawa, Maeda, & Tsuji, 1994).
Colorimetric Detection Systems : BCIP, in combination with nitroblue tetrazolium chloride (NBT), forms one of the most sensitive colorimetric detection systems for localizing alkaline phosphatase activity, especially in Western and Southern blots, and in immunohistochemistry and cytochemistry applications (Guder, Heindl, & Josel, 2000).
Microbiological Culture Media : BCIP is used in culture media for the enhanced detection of Escherichia coli and other Enterobacteriaceae in urine samples, providing increased isolation rates and specificity (Kodaka et al., 1995).
Cytochemical Substrates for Acid Phosphatase : BCIP analogs have been synthesized for cytochemical demonstration of acid phosphatase, with enzymatic hydrolysis liberating indoxyl, which is oxidized to form a colored indigo dye (Rabiger, Chang, Matsukawa, & Tsou, 1970).
In Situ Hybridization : BCIP is utilized in in situ hybridization techniques on zebrafish embryos and larvae, with its hydrolysis by alkaline phosphatase producing a dark blue diformazan precipitate, aiding in gene expression analysis (Thisse & Thisse, 2014).
Enhanced Sensitivity in Biosensing Technologies : BCIP is employed in localized surface plasmon resonance (LSPR) sensing substrates for clinical immunoassay, where its precipitation amplifies the wavelength shift in the LSPR peak, leading to improved detection sensitivity (Lee et al., 2011).
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2*2-5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMJOJCOGOIKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrClN3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluidinium 5-bromo-4-chloro-3-indolyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




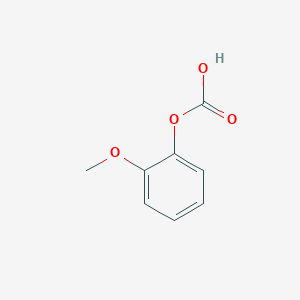
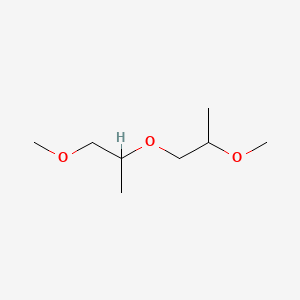

![Sodium;1-[4-(1-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908711.png)
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
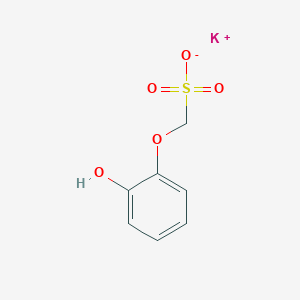
![[2-[(1S,2S,4R,8S,9S,11S,13S)-11-acetyloxy-12-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B7908728.png)



